N-(3,5-dimethylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Beschreibung
N-(3,5-Dimethylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a morpholine ring and an acetamide side chain substituted with a 3,5-dimethylphenyl group. This structure combines a bicyclic scaffold known for pharmacological relevance with a morpholine moiety, which often enhances solubility and bioavailability in drug design .
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-12-7-13(2)9-14(8-12)21-15(25)10-24-11-20-17-16(18(24)26)28-19(22-17)23-3-5-27-6-4-23/h7-9,11H,3-6,10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOKSOYUKBTYHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3,5-dimethylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide (CAS Number: 955850-34-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazolo-pyrimidine core and a morpholine moiety. The molecular formula is with a molecular weight of 443.5 g/mol. Its structural characteristics are crucial for its interaction with biological targets.
Research indicates that compounds similar to N-(3,5-dimethylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide may exhibit several mechanisms of action:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, particularly cholinesterases. Inhibitors of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) are significant in treating neurodegenerative diseases like Alzheimer's disease .
- Anticonvulsant Activity : Similar derivatives have shown anticonvulsant properties in animal models. For instance, related thiourea derivatives have been reported to possess remarkable anticonvulsant activity in rats .
- Antitumor Activity : Some thiazolo-pyrimidine derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential antitumor activity .
Biological Activity Data
The following table summarizes the biological activities reported for N-(3,5-dimethylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide and related compounds:
Case Studies
- Cholinesterase Inhibitors : A study evaluated various thiazole derivatives for their potency as cholinesterase inhibitors. The findings indicated that modifications at specific positions significantly influenced inhibitory activity against BChE and AChE. Compounds with additional methyl groups showed enhanced activity compared to their analogs .
- Anticonvulsant Studies : In a controlled experiment involving rats, a related compound was administered intraperitoneally at a dose of 50 mg/kg. The study tracked the metabolic pathways and noted sustained levels of the compound in circulation alongside minor metabolites over a 48-hour period .
Vergleich Mit ähnlichen Verbindungen
Thiazolo[4,5-d]pyrimidine Derivatives
Compounds with the thiazolo[4,5-d]pyrimidine core are well-documented. For example:
- Compound 19 (): 5-Thioxo-thiazolo[4,5-d]pyrimidine with coumarin and phenyl groups. Key features: Sulfur at position 5, chromen-4-yl substituent.
Structural Insights : The target compound’s morpholine ring distinguishes it from analogs with arylidene or coumarin substituents. The absence of a sulfur atom at position 5 (unlike Compound 19) may reduce electrophilic reactivity.
Acetamide-Linked Derivatives
Acetamide side chains are common in bioactive molecules. Notable examples include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
